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Compound of Interest

Compound Name: 3-(2-Methoxyphenyl)propanal

Cat. No.: B1581003 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-(2-Methoxyphenyl)propionaldehyde, a member of the methoxybenzene and aldehyde

chemical classes, is a compound of significant interest in organic synthesis and medicinal

chemistry. Its structural motif, featuring a methoxy-substituted aromatic ring linked to a

propanal chain, provides a versatile scaffold for the development of novel molecules with

potential therapeutic applications. This guide offers a comprehensive overview of its chemical

identity, synthesis, physicochemical properties, spectroscopic characterization, and potential

applications in the field of drug development, providing a crucial resource for researchers and

scientists working with this compound.

Chemical Identity and Synonyms
A clear identification of 3-(2-methoxyphenyl)propionaldehyde is fundamental for accurate

research and communication. A variety of synonyms and identifiers are used in scientific

literature and chemical databases.
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Identifier Type Identifier

IUPAC Name 3-(2-methoxyphenyl)propanal

CAS Number 33538-83-9[1]

Molecular Formula C₁₀H₁₂O₂[1]

Synonyms Benzenepropanal, 2-Methoxy-[1]

3-(o-methoxyphenyl)propionaldehyde

2-Methoxybenzenepropanal

Physicochemical Properties
The physical and chemical characteristics of 3-(2-methoxyphenyl)propionaldehyde are crucial

for its handling, application, and analysis.

Property Value Notes

Molecular Weight 164.20 g/mol [1]

Appearance Colorless to pale yellow liquid
Based on typical appearance

of similar aromatic aldehydes.

Boiling Point 260 °C[1] At standard pressure.

Density 1.025 g/cm³ (Predicted)[1]

Solubility

Soluble in organic solvents like

methanol, ethanol, and

dichloromethane. Sparingly

soluble in water.

Storage

Store in a cool, dry place

under an inert atmosphere. For

long-term storage, it is

recommended to keep it in a

freezer at -20°C.[1]
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Synthesis of 3-(2-Methoxyphenyl)propionaldehyde
A common and effective method for the synthesis of 3-(2-methoxyphenyl)propionaldehyde is

the selective hydrogenation of the carbon-carbon double bond of its α,β-unsaturated precursor,

2'-methoxycinnamaldehyde.

Reaction Principle
The synthesis involves the catalytic reduction of the alkene functional group in 2'-

methoxycinnamaldehyde, leaving the aldehyde group intact. Palladium on carbon (Pd/C) is a

highly effective catalyst for this transformation.

2'-Methoxycinnamaldehyde H₂, Pd/C
Methanol

3-(2-Methoxyphenyl)propionaldehyde

Click to download full resolution via product page

Caption: Synthesis of 3-(2-methoxyphenyl)propionaldehyde.

Experimental Protocol
This protocol describes the hydrogenation of 2'-methoxycinnamaldehyde to yield 3-(2-

methoxyphenyl)propionaldehyde.

Materials:

2'-Methoxycinnamaldehyde

10% Palladium on carbon (Pd/C)

Methanol

Dichloromethane

Diatomaceous earth (Celite®)

Round-bottom flask
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Hydrogen balloon or hydrogenator

Magnetic stirrer

Filtration apparatus

Rotary evaporator

Procedure:

In a round-bottom flask, dissolve 2'-methoxycinnamaldehyde (1.00 g, 6.17 mmol) in

methanol (12 mL).

Carefully add 10% Pd/C (131 mg, 0.20 mmol) to the solution.

The flask is then purged with hydrogen gas and stirred under a hydrogen atmosphere (a

balloon is sufficient for small-scale reactions) at room temperature.

The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is

consumed (typically 2 hours).

Upon completion, the reaction mixture is filtered through a pad of diatomaceous earth to

remove the catalyst. The filter cake is washed with dichloromethane.

The filtrates are combined and the solvent is removed under reduced pressure using a rotary

evaporator.

The resulting crude product can be purified by column chromatography on silica gel (eluent:

hexane/ethyl acetate, 3/1, v/v) to afford the pure 3-(2-methoxyphenyl)propionaldehyde.[2]

Safety Precautions:

Palladium on carbon is flammable when dry and in the presence of hydrogen. Handle with

care in a well-ventilated fume hood.

Hydrogen gas is highly flammable. Ensure there are no sources of ignition nearby.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and

a lab coat.

Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and purity assessment of 3-(2-

methoxyphenyl)propionaldehyde. While experimental spectra are not readily available in public

databases, the following are predicted key spectral features based on the compound's

structure.

¹H NMR Spectroscopy (Predicted)
δ ~9.8 ppm (t, 1H): Aldehydic proton, appearing as a triplet due to coupling with the adjacent

CH₂ group.

δ ~7.2-6.8 ppm (m, 4H): Aromatic protons of the methoxy-substituted benzene ring.

δ ~3.8 ppm (s, 3H): Protons of the methoxy group.

δ ~2.9 ppm (t, 2H): Methylene protons adjacent to the aromatic ring.

δ ~2.8 ppm (dt, 2H): Methylene protons adjacent to the aldehyde group.

¹³C NMR Spectroscopy (Predicted)
δ ~202 ppm: Carbonyl carbon of the aldehyde.

δ ~157 ppm: Aromatic carbon attached to the methoxy group.

δ ~130-110 ppm: Other aromatic carbons.

δ ~55 ppm: Methoxy carbon.

δ ~45 ppm: Methylene carbon adjacent to the aldehyde group.

δ ~25 ppm: Methylene carbon adjacent to the aromatic ring.

Infrared (IR) Spectroscopy (Predicted)
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~2940 cm⁻¹: C-H stretching of the alkyl chain.

~2830 cm⁻¹ and ~2730 cm⁻¹: C-H stretching of the aldehyde group (Fermi resonance

doublet).

~1725 cm⁻¹: Strong C=O stretching of the aldehyde.

~1600, ~1500 cm⁻¹: C=C stretching of the aromatic ring.

~1245 cm⁻¹: Asymmetric C-O-C stretching of the methoxy group.

~1030 cm⁻¹: Symmetric C-O-C stretching of the methoxy group.

Mass Spectrometry (MS) (Predicted)
m/z 164: Molecular ion peak [M]⁺•.

m/z 135: Loss of the formyl radical (•CHO).

m/z 121: A prominent peak corresponding to the tropylium ion formed after rearrangement

and loss of ethylene from the side chain.

m/z 91: Tropylium ion, a common fragment for alkylbenzenes.

Applications in Drug Development and Research
While specific drug candidates containing the 3-(2-methoxyphenyl)propionaldehyde moiety are

not widely documented, its structural features make it a valuable building block for medicinal

chemistry research.

Scaffold for Bioactive Molecules
The methoxy-substituted phenylpropanal structure can be derivatized in numerous ways to

explore structure-activity relationships (SAR). The aldehyde functionality is a versatile handle

for reactions such as reductive amination to form amines, oxidation to carboxylic acids, and

various condensation reactions to build more complex molecular architectures.

Potential Pharmacological Activities
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Derivatives of related methoxyphenyl compounds have been investigated for a range of

biological activities, suggesting potential avenues for the application of 3-(2-

methoxyphenyl)propionaldehyde in drug discovery. For instance, some methoxyphenyl

derivatives have shown anti-inflammatory and analgesic properties. Additionally, the methoxy

group can influence the pharmacokinetic properties of a molecule, such as its metabolic

stability and ability to cross biological membranes.

The related compound, 3-(2-methoxyphenyl)propionic acid, is recognized as a versatile

intermediate in the synthesis of pharmaceuticals and other fine chemicals. This underscores

the potential of the aldehyde as a precursor to a variety of bioactive molecules.

Conclusion
3-(2-Methoxyphenyl)propionaldehyde is a valuable chemical entity with significant potential for

applications in organic synthesis and drug discovery. This technical guide provides a

foundational understanding of its properties, synthesis, and characterization. As research in

medicinal chemistry continues to evolve, the utility of such versatile building blocks will

undoubtedly expand, paving the way for the development of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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